3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 332099-36-2
VCID: VC2394182
InChI: InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
SMILES: C1=C(NC2=C1SC=C2Br)C(=O)O
Molecular Formula: C7H4BrNO2S
Molecular Weight: 246.08 g/mol

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS No.: 332099-36-2

Cat. No.: VC2394182

Molecular Formula: C7H4BrNO2S

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid - 332099-36-2

Specification

CAS No. 332099-36-2
Molecular Formula C7H4BrNO2S
Molecular Weight 246.08 g/mol
IUPAC Name 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
Standard InChI Key WQGQGYADKDKACG-UHFFFAOYSA-N
SMILES C1=C(NC2=C1SC=C2Br)C(=O)O
Canonical SMILES C1=C(NC2=C1SC=C2Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is identified by the CAS number 332099-36-2, functioning as a unique registry identifier in chemical databases. The compound possesses a bicyclic heterocyclic structure that incorporates both thieno and pyrrole ring systems. The molecular structure features a bromine atom at the 3-position of the thieno ring, which significantly influences its electrophilic character and reactivity profile. The carboxylic acid group is positioned at the 5-position of the pyrrole ring, contributing to the compound's acidic properties and potential for further derivatization .

The molecule's core structure consists of fused thiophene and pyrrole rings, creating a planar, conjugated system that enables electron delocalization throughout the molecule. This conjugation contributes to the compound's stability and potential electronic properties that may be exploited in various applications. The presence of both the bromine substituent and the carboxylic acid functional group provides reactive sites for diverse chemical transformations, making this compound valuable in synthetic chemistry .

Molecular Identification Data

The compound is precisely defined by several chemical identifiers that allow for its unambiguous recognition in scientific literature and databases. These identifiers are compiled in Table 1 below.

Table 1: Chemical Identification Parameters for 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

ParameterValue
Chemical Name3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS Registry Number332099-36-2
Molecular FormulaC₇H₄BrNO₂S
SMILES NotationO=C(O)C1=CC=2SC=C(Br)C2N1
InChIInChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
InChI KeyWQGQGYADKDKACG-UHFFFAOYSA-N

The precise structural representation is essential for understanding the compound's chemical behavior and for accurate database searches when conducting research on this molecule or its derivatives .

Physical and Chemical Properties

The physical and chemical properties of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are largely determined by its heterocyclic structure, the presence of the bromine atom, and the carboxylic acid functional group. These structural features collectively influence the compound's solubility, acidity, and reactivity patterns, which are crucial considerations for its applications in synthetic chemistry and potential biological studies .

Physical Properties

The predicted collision cross-section data provides valuable information about the compound's three-dimensional structural characteristics, which can be particularly useful in analytical applications such as mass spectrometry. These predicted values for various adducts of the compound are presented in Table 2.

Table 2: Predicted Collision Cross-Section Data for 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Adductm/zPredicted CCS (Ų)
[M+H]⁺245.92189140.0
[M+Na]⁺267.90383141.5
[M+NH₄]⁺262.94843144.6
[M+K]⁺283.87777144.3
[M-H]⁻243.90733138.6
[M+Na-2H]⁻265.88928140.5
[M]⁺244.91406138.8
[M]⁻244.91516138.8

These collision cross-section values reflect the spatial arrangement and conformational characteristics of the molecule, which can influence its interactions with biological targets or reaction partners .

Chemical Properties

The chemical properties of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are dominated by the reactivity of its functional groups and the electronic properties of its heterocyclic core. The carboxylic acid group exhibits typical acidic behavior, making the compound capable of forming salts with bases and undergoing esterification reactions. The acidity of this group also influences the compound's solubility in aqueous media, particularly under basic conditions where it can form water-soluble carboxylate salts .

The bromine substituent at the 3-position enhances the electrophilic character of the thiophene ring, making it susceptible to nucleophilic substitution reactions. This reactivity is particularly valuable in synthetic applications, as it provides a site for introducing various functional groups through coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The presence of bromine also influences the compound's electronic properties, potentially affecting its behavior in electronic applications .

The nitrogen atom in the pyrrole ring has a labile proton, which can be deprotonated under basic conditions. This feature provides another site for potential derivatization, such as N-alkylation or N-acylation reactions, further expanding the synthetic utility of this compound .

Applications in Research and Development

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has diverse applications across several fields of chemistry and materials science, primarily due to its reactive functional groups and unique electronic properties.

Organic Synthesis Applications

Comparative Analysis with Related Compounds

A comparative analysis of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with structurally related compounds provides insights into the influence of specific structural features on chemical and physical properties.

Structural Analogs and Derivatives

Several structural analogs of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are mentioned in the search results, including its methyl ester (methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) and the positional isomer ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. These compounds share the thieno[3,2-b]pyrrole core structure but differ in the position of the bromine substituent or the nature of the carboxylic acid derivative .

The comparison of these compounds provides insights into the influence of these structural variations on properties such as reactivity, solubility, and potential applications. For instance, the ester derivatives (methyl or ethyl) would be expected to exhibit increased lipophilicity and decreased hydrogen-bonding capacity compared to the carboxylic acid, potentially affecting their solubility profiles and interactions with biological systems .

Table 3: Comparison of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesNotable Differences
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acidC₇H₄BrNO₂SCarboxylic acid at position 5; Bromine at position 3Reference compound
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateC₈H₆BrNO₂SMethyl ester at position 5; Bromine at position 3Ester instead of free acid; increased lipophilicity
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateC₉H₈BrNO₂SEthyl ester at position 5; Bromine at position 2Ester instead of free acid; bromine at different position; increased lipophilicity

This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in physicochemical properties and biological activities, illustrating the importance of structure-activity relationships in the design and development of compounds for specific applications .

Analytical Methods and Characterization

The identification and characterization of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involve a combination of spectroscopic, spectrometric, and chromatographic techniques that provide comprehensive structural information.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, with ¹H NMR providing information about the proton environments in the molecule. For 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, characteristic signals would be expected for the protons at positions 2 and 4 of the heterocyclic system, as well as the N-H proton and the carboxylic acid proton. ¹³C NMR would provide information about the carbon framework, including the characteristic resonances for the carboxylic acid carbon and the carbons of the heterocyclic rings .

Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups such as the carboxylic acid (O-H stretch, C=O stretch) and the N-H bond of the pyrrole ring. These spectroscopic data, combined with mass spectrometric analysis, provide a comprehensive structural profile of the compound .

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and elemental composition of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The characteristic isotope pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br isotopes) would be evident in the mass spectrum, providing additional confirmation of the presence of this halogen in the molecule. The predicted collision cross-section data presented earlier (Table 2) is relevant for advanced mass spectrometric techniques such as ion mobility spectrometry, which can provide structural information based on the three-dimensional shape of molecules .

Package SizePrice (EUR)Reference
250 mg95.00
1 g211.00
5 g582.00

This commercial availability facilitates research involving this compound, as it eliminates the need for custom synthesis in many cases. The range of package sizes allows researchers to obtain appropriate quantities for their specific applications, from preliminary screening studies to larger-scale investigations .

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